

# onvansertib combination with FOLFIRI and bevacizumab

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## Compound Focus: Onvansertib

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## Clinical Application Notes

The polo-like kinase 1 (PLK1) inhibitor **onvansertib** represents a novel therapeutic strategy for targeting RAS-mutated metastatic colorectal cancer (mCRC), a patient population with historically limited treatment options. The following notes summarize the key clinical findings and mechanistic rationale for its combination with standard-of-care (SoC) regimens.

## Mechanism of Action and Rationale for Combination

- **PLK1 Inhibition:** **Onvansertib** is a highly selective, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that functions as a master regulator of mitotic entry, progression, and completion [1]. By disrupting PLK1 activity, **onvansertib** induces mitotic arrest, chromosome missegregation, and apoptosis in rapidly dividing cancer cells.
- **Synthetic Lethality with KRAS:** Preclinical models have demonstrated a synthetic lethal interaction between PLK1 inhibition and KRAS mutations. KRAS-mutant colorectal cancer (CRC) cells show significantly greater sensitivity to **onvansertib**-induced cell death compared to isogenic KRAS wild-type cells [1].
- **Chemotherapy Synergy:** **Onvansertib** exhibits synergistic antitumor activity when combined with irinotecan, as demonstrated in KRAS-mutant xenograft models [1]. This provides a strong rationale for its combination with FOLFIRI.
- **Antiangiogenic Interplay:** Translational studies suggest **onvansertib** inhibits the hypoxia signaling pathway. When combined with the VEGF-inhibitor bevacizumab, it results in enhanced inhibition of

angiogenesis [2].

## Efficacy and Clinical Data Summary

Clinical trials have evaluated **onvansertib** in combination with FOLFIRI/bevacizumab in both second-line and first-line settings for KRAS-mutant mCRC, with efficacy data summarized in the table below.

Table 1: Summary of Clinical Efficacy Across Trials

Trial Phase & Setting	Patient Population	Regimen	Confirmed ORR (%)	Median PFS	Reference
Phase Ib (2nd-line)	KRAS-mutant mCRC, prior oxaliplatin	Onvansertib (12-18 mg/m <sup>2</sup> ) + FOLFIRI/Bev	44.0	9.5 months (mDOR)	[1]
Phase II (2nd-line)	KRAS-mutant mCRC	Onvansertib (15 mg/m <sup>2</sup> ) + FOLFIRI/Bev	26.4 (Overall)	8.4 months (Overall)	[2] [3]
Phase II (2nd-line)	KRAS-mutant mCRC, Bev-Naïve	Onvansertib (15 mg/m <sup>2</sup> ) + FOLFIRI/Bev	76.9	14.9 months	[2] [3]
Randomized Phase II (1st-line)	RAS-mutant mCRC, All Patients	FOLFIRI/FOLFOX + Bev (SoC Control)	30.0	Median not reached	[4] [5]
Randomized Phase II (1st-line)	RAS-mutant mCRC, All Patients	Onvansertib (20 mg) + SoC	42.0	Trend favoring Onvansertib 30mg	[4] [5]
Randomized Phase II (1st-line)	RAS-mutant mCRC, All Patients	Onvansertib (30 mg) + SoC	49.0	Trend favoring Onvansertib 30mg	[4] [5]

### Key Efficacy Insights:

- **Impact of Prior Bevacizumab:** A pivotal post-hoc analysis of the second-line phase II trial revealed a dramatic difference in outcomes based on prior bevacizumab exposure. Bevacizumab-naïve patients achieved a remarkably high ORR of 76.9% and median PFS of 14.9 months, compared to 10.0% ORR and 6.6 months PFS in patients previously treated with bevacizumab [2] [3]. This suggests prior bevacizumab may contribute to resistance mechanisms.
- **Dose-Dependent Response:** Data from the first-line CRDF-004 trial indicates a clear dose-dependent improvement in efficacy. The confirmed ORR increased from 42% with the 20 mg dose to 49% with the 30 mg dose, alongside deeper tumor regressions and a trend toward improved PFS [4].
- **Early Tumor Shrinkage:** In the first-line setting, the 30 mg **onvansertib** dose cohort also showed superior rates of early tumor shrinkage (ETS) and depth of response (DpR), which are established predictors of long-term progression-free survival in mCRC [4].

## Safety and Tolerability Profile

The combination of **onvansertib** with FOLFIRI and bevacizumab has demonstrated a manageable and predictable safety profile across trials.

- **Most Common Adverse Events:** The most frequent treatment-emergent adverse events (AEs) of any grade include fatigue, neutropenia, nausea, diarrhea, and stomatitis [3].
- **Hematologic Toxicity:** Neutropenia is the most common grade 3/4 AE and the most frequent treatment-related serious AE [2] [1] [6]. This is consistent with the bone marrow suppressive effects of the FOLFIRI backbone and **onvansertib**.
- **General Tolerability:** The regimen is generally well-tolerated. The phase Ib trial established the recommended phase II dose (RP2D) at 15 mg/m<sup>2</sup> [1], while the more recent first-line trial utilizes flat doses of 20 mg and 30 mg with no new or unexpected toxicities reported [4] [5].

## Experimental Protocols

### Clinical Dosing and Administration Protocol

The following protocol is derived from the second-line phase II trial [2] [3] and the first-line CRDF-004 trial design [4] [5].

*Table 2: Detailed Clinical Dosing Schedule*

Component	Dose and Route	Schedule (28-Day Cycle)	Notes
<b>Onvansertib</b>	<b>Second-line:</b> 15 mg/m <sup>2</sup> orally once daily	<b>First-line:</b> 20 mg or 30 mg orally once daily	Days 1-5 and Days 15-19   Fasting conditions recommended (e.g., 1 hour before or 2 hours after meals).
<b>Bevacizumab</b>	5 mg/kg intravenous (IV)	Days 1 and 15	Administered prior to FOLFIRI chemotherapy.
<b>Irinotecan</b>	180 mg/m <sup>2</sup> IV	Days 1 and 15	Part of the FOLFIRI regimen.
<b>Leucovorin</b>	400 mg/m <sup>2</sup> IV	Days 1 and 15	Part of the FOLFIRI regimen.
<b>Fluorouracil (5-FU)</b>	400 mg/m <sup>2</sup> IV bolus, followed by 2400 mg/m <sup>2</sup> continuous IV infusion over 46 hours	Days 1 and 15	Part of the FOLFIRI regimen.

### Key Eligibility Criteria (Second-Line Trial Example [2]):

- Inclusion:** Histologically confirmed metastatic and unresectable CRC; documented KRAS mutation in exon 2, 3, or 4; progression during or within 6 months of first-line oxaliplatin/fluoropyrimidine therapy (with or without bevacizumab); ECOG performance status of 0 or 1.
- Exclusion:** Microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) disease; BRAF V600 mutation; more than one prior line of chemotherapy for metastatic disease; untreated brain metastases.

## Translational Research and Biomarker Protocols

### Circulating Tumor DNA (ctDNA) Analysis for KRAS-Mutant Allelic Fraction [1] [6]:

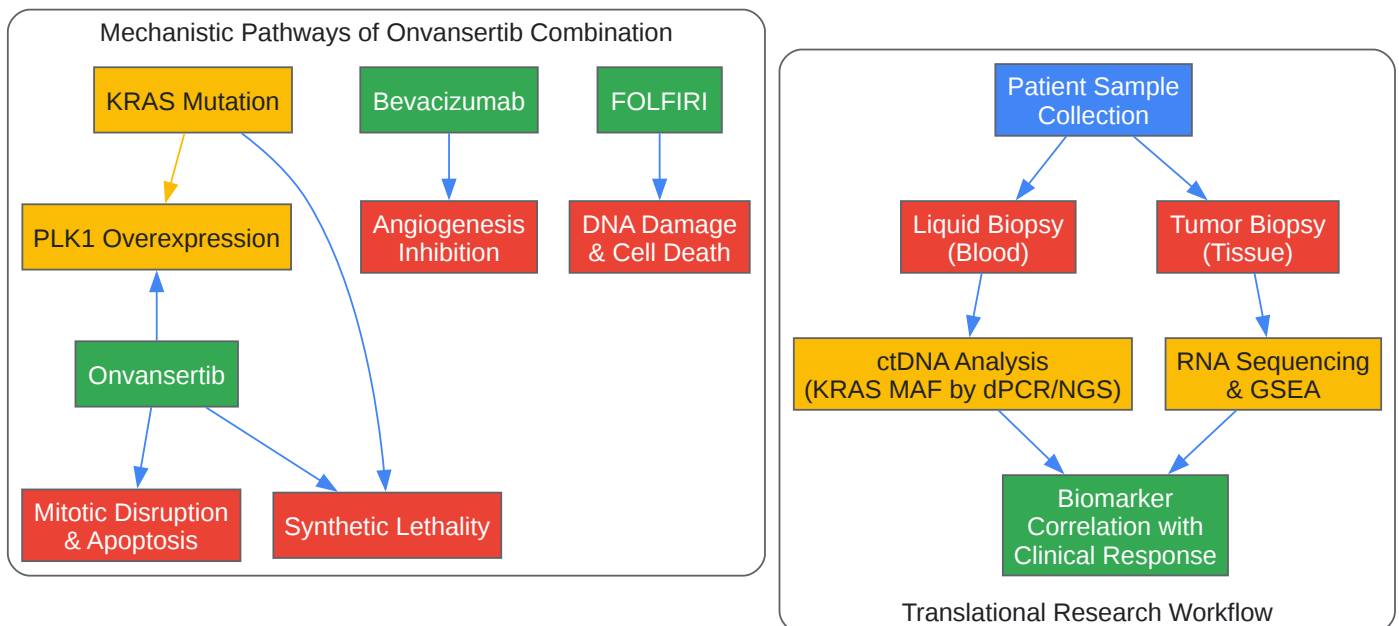
- Sample Collection:** Collect peripheral blood samples (e.g., 10 mL in Streck or similar cell-free DNA collection tubes) at baseline and after completion of cycle 1 (day 1 of cycle 2). Process plasma within specified timeframes after collection.
- Sample Processing:** Isolate plasma via centrifugation. Extract cell-free DNA (cfDNA) from plasma using commercially available kits (e.g., QIAamp Circulating Nucleic Acid Kit).
- Mutation Analysis:** Quantify KRAS-mutant allelic frequency (MAF) using a highly sensitive and validated digital PCR (dPCR) or next-generation sequencing (NGS) assay. A significant reduction in KRAS MAF after one cycle of treatment has been correlated with radiographic tumor response [6].

### Gene Expression Analysis from Tumor Biopsies [2]:

- Sample Selection:** Archival or fresh tumor tissue samples from patients with KRAS-mutant mCRC.
- RNA Sequencing:** Isolate total RNA and prepare sequencing libraries. Perform high-throughput RNA sequencing.
- Bioinformatic Analysis:**

- **Differential Expression:** Compare gene expression profiles between groups of interest (e.g., bevacizumab-naïve vs. bevacizumab-resistant) using statistical methods like DESeq2.
- **Pathway Analysis:** Conduct Gene Set Enrichment Analysis (GSEA) to identify signaling pathways modulated by **onvansertib** treatment, such as hypoxia and angiogenesis pathways.

The following diagram illustrates the key signaling pathways targeted by the **onvansertib** combination therapy and the workflow for translational biomarker analysis.



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## Conclusion and Future Directions

The combination of **onvansertib** with FOLFIRI and bevacizumab represents a mechanistically novel and clinically promising strategy for treating RAS-mutant mCRC. The compelling efficacy, particularly in bevacizumab-naïve patients, has successfully pivoted clinical development into the first-line setting. The

ongoing randomized phase II trial (CRDF-004) is generating robust data to confirm the benefit of adding **onvansertib** to first-line SOC, with a trend toward improved PFS. Cardiff Oncology expects to provide a further update on the first-line program by Q1 2026 and is advancing toward a registrational trial (CRDF-005) [4].

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